molecular formula C17H15ClN4O B10992921 3-(3-chlorophenyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10992921
M. Wt: 326.8 g/mol
InChI Key: HWGNWDJWZXIVKP-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide: , also known by its chemical formula C₁₈H₁₆ClN₅O , is a heterocyclic compound with interesting properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boronate reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronate reagent plays a crucial role in this process .

Industrial Production:: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Optimization of reaction conditions, choice of boron reagents, and purification steps contribute to efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes may yield different derivatives.

    Substitution: Substituents on the pyrazole ring can be modified.

    Common Reagents and Conditions: Boron-based reagents (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling. Palladium catalysts facilitate transmetalation and cross-coupling.

Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the aryl or vinyl groups attached to the boronate reagent lead to diverse products.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore derivatives of this compound for potential pharmaceutical applications.

    Materials Science: Its unique structure may inspire novel materials.

Biology and Medicine::

    Biological Activity: Investigate its effects on biological targets (e.g., enzymes, receptors).

    Antitumor Properties: Some derivatives exhibit promising antitumor activity.

Industry::

    Agrochemicals: Potential use as agrochemicals due to its structural features.

    Fine Chemicals: Employed in fine chemical synthesis.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related pyrazole derivatives. Its uniqueness lies in the combination of the chlorophenyl and methylpyridinyl moieties.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-(3-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-11-5-4-8-19-16(11)20-17(23)15-10-14(21-22(15)2)12-6-3-7-13(18)9-12/h3-10H,1-2H3,(H,19,20,23)

InChI Key

HWGNWDJWZXIVKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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